1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate
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Overview
Description
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety, a phenyl group, and a morpholinoethoxyethyl ester. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Acetic Acid Derivative Formation: The acetic acid derivative is prepared by reacting phenylacetic acid with appropriate reagents.
Esterification: The esterification process involves the reaction of the acetic acid derivative with 2-morpholinoethanol under acidic conditions to form the ester.
Oxalate Formation: Finally, the ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Phenylacetic Acid: Shares the phenylacetic acid moiety.
Benzothiazole Derivatives: Structurally related compounds with different heterocyclic rings.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is unique due to its combination of a benzodioxole ring, acetic acid moiety, and morpholinoethoxyethyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
CAS No. |
50836-20-9 |
---|---|
Molecular Formula |
C25H29NO10 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate;oxalic acid |
InChI |
InChI=1S/C23H27NO6.C2H2O4/c25-22(28-17-16-27-15-12-24-10-13-26-14-11-24)18-23(19-6-2-1-3-7-19)29-20-8-4-5-9-21(20)30-23;3-1(4)2(5)6/h1-9H,10-18H2;(H,3,4)(H,5,6) |
InChI Key |
CTAGRISHSLYWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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